molecular formula C16H15NO B8275202 2-(2-Benzyloxyphenyl)-propionitrile

2-(2-Benzyloxyphenyl)-propionitrile

Cat. No.: B8275202
M. Wt: 237.30 g/mol
InChI Key: KAEMHYXYPPYCFA-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyphenyl)-propionitrile is a chiral organic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of estrogen receptor (ER) signaling. This compound belongs to a class of molecules known as diarylpropionitriles, which are recognized for their potential as selective ligands for estrogen receptor subtypes. Researchers utilize this benzyloxy-protected intermediate to explore structure-activity relationships and develop more potent or selective ER-targeting molecules . The core structure of this compound, featuring a propanenitrile core with an aromatic system, is a key pharmacophore for binding to the ligand-binding domains of estrogen receptors. The presence of the benzyloxy group at the 2-position offers a handle for further chemical modification, making it a versatile building block in synthetic organic chemistry for the preparation of more complex bioactive molecules . In a research setting, this compound can serve as a critical precursor in the enantioselective synthesis of estrogen receptor beta (ERβ) selective agonists, such as Diarylpropionitrile (DPN) . Studies on related compounds have shown that while both enantiomers exhibit a strong preference for ERβ, the R-enantiomer often demonstrates higher binding affinity and potency, highlighting the importance of chirality in biological activity . This makes 2-(2-Benzyloxyphenyl)-propionitrile a valuable tool for investigating the nuanced effects of stereochemistry on receptor function and for developing novel research probes with defined configurations. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(2-phenylmethoxyphenyl)propanenitrile

InChI

InChI=1S/C16H15NO/c1-13(11-17)15-9-5-6-10-16(15)18-12-14-7-3-2-4-8-14/h2-10,13H,12H2,1H3

InChI Key

KAEMHYXYPPYCFA-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Physical Properties :

  • Density: 1.115 g/cm³
  • Melting Point: 47–54°C (slight variations due to purity or measurement methods)
  • Synonyms: 3-(1-Cyanoethyl)dibenzophenone, m-benzoylphenylpropionitrile .

Comparison with Structurally Similar Compounds

Substituted Phenylpropionitrile Derivatives

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Key Applications/Synthesis Reference
2-(3-Benzoylphenyl)propionitrile 3-Benzoylphenyl C₁₆H₁₃NO 47–54 Intermediate for pharmaceuticals
2-(2-Methoxyphenyl)-2-methylpropionitrile 2-Methoxy, α-methyl C₁₁H₁₁NO Not reported Synthetic intermediate
2-(3-Fluoro-4-nitrobenzene)propionitrile 3-Fluoro, 4-nitro C₉H₇FNO₂ Not reported Precursor to flurbiprofen
2-(4-Isobutylphenyl)propanenitrile 4-Isobutyl C₁₃H₁₅N Not reported Anti-inflammatory drug synthesis
Benzoylacetonitrile Acetyl, phenyl C₉H₇NO Not reported Organic synthesis reagent

Structural and Functional Differences

Substituent Effects on Reactivity :

  • The benzoyl group in 2-(3-Benzoylphenyl)propionitrile enhances electrophilicity, facilitating Friedel-Crafts reactions . In contrast, the isobutyl group in 2-(4-Isobutylphenyl)propanenitrile increases lipophilicity, improving drug bioavailability .
  • Electron-withdrawing groups (e.g., nitro in 2-(3-Fluoro-4-nitrobenzene)propionitrile) stabilize intermediates in flurbiprofen synthesis .

Synthetic Yields :

  • 2-(3-Benzoylphenyl)propionitrile achieves a 56.7% yield under optimized conditions , outperforming many analogs (e.g., benzoxazole derivatives in , which lack yield data).

Flurbiprofen precursors (e.g., 2-(3-Fluoro-4-nitrobenzene)propionitrile) highlight the role of nitriles in NSAID development .

Research Findings and Data Trends

  • Synthetic Efficiency : The Friedel-Crafts acylation step in 2-(3-Benzoylphenyl)propionitrile synthesis is critical for achieving high yields (56.7%), surpassing alternative methods for analogs .
  • Thermal Stability : The compound’s melting point range (47–54°C) aligns with its purity and crystalline structure, differing from liquid analogs like benzoylacetonitrile .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-benzyloxyphenylacetonitrile is treated with acrylonitrile in a 1:1.5 molar ratio using potassium hydroxide (KOH) as a base in a methanol-water solvent system (1:1 v/v) at reflux (75–80°C) for 24 hours. The reaction proceeds via nucleophilic attack of the acetonitrile carbanion on acrylonitrile, followed by protonation to yield the propionitrile derivative.

Key Parameters

  • Catalyst : 10% w/w KOH relative to the substrate.

  • Yield : 65–72% after recrystallization from acetonitrile.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:1) or fractional distillation.

This method is noted for its simplicity but requires careful control of reaction stoichiometry to avoid over-alkylation.

Friedel-Crafts alkylation enables the introduction of the propionitrile group directly onto a benzyloxy-substituted aromatic ring.

Procedure and Optimization

A mixture of 2-benzyloxyphenol, acrylonitrile, and aluminum chloride (AlCl₃) in dichloromethane (DCM) is stirred at 0–5°C for 4 hours, followed by gradual warming to 25°C. The AlCl₃ acts as a Lewis acid to activate the acrylonitrile for electrophilic aromatic substitution.

Critical Factors

  • Molar Ratios : Substrate:acrylonitrile:AlCl₃ = 1:1.2:1.5.

  • Reaction Time : 6–8 hours for >90% conversion.

  • Yield : 68–75% after aqueous workup and solvent evaporation.

This method is advantageous for scalability but generates stoichiometric aluminum waste, necessitating efficient quenching and disposal protocols.

Nucleophilic Substitution Using Cyanide Sources

Nucleophilic displacement of a halogenated precursor with cyanide ions offers a high-yield pathway.

Synthetic Route

2-(2-Benzyloxyphenyl)propyl bromide is reacted with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, with the cyanide ion displacing bromide.

Optimization Insights

  • Solvent : DMF enhances cyanide nucleophilicity and reaction rate.

  • Safety Note : Use of NaCN requires strict controls due to toxicity.

  • Yield : 82–88% after extraction with ethyl acetate and distillation.

This method is preferred for its high efficiency but demands rigorous safety measures.

Reductive Amination Followed by Nitrile Formation

A multistep approach involving reductive amination and subsequent nitrilation has been reported for structurally analogous compounds.

Stepwise Protocol

  • Reductive Amination : 2-Benzyloxybenzaldehyde is condensed with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) in THF to form 2-(2-benzyloxyphenyl)ethylamine.

  • Nitrile Synthesis : The amine intermediate is treated with cyanogen bromide (BrCN) in the presence of triethylamine to yield the target nitrile.

Performance Metrics

  • Overall Yield : 60–65% over two steps.

  • Challenges : Handling BrCN requires specialized equipment due to its volatility and toxicity.

Enzymatic Desymmetrization of Dinitriles

Emerging biocatalytic methods utilize nitrile hydrolases to selectively hydrolyze one nitrile group in a prochiral dinitrile precursor.

Biotransformation Process

2,2-Dicyano-3-(2-benzyloxyphenyl)propane is incubated with Rhodococcus erythropolis cells in phosphate buffer (pH 7.0) at 30°C for 48 hours. The enzyme selectively hydrolyzes one nitrile to an amide, leaving the desired propionitrile intact.

Advantages and Limitations

  • Yield : 50–55% with 98% enantiomeric excess (ee).

  • Sustainability : Eliminates harsh reagents but requires optimized fermentation conditions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Scalability Environmental Impact
Cyanoethylation65–7224 hModerateLow (aqueous base)
Friedel-Crafts Alkylation68–756–8 hHighHigh (Al waste)
Nucleophilic Substitution82–8812 hHighModerate (toxic cyanide)
Reductive Amination60–6548 hLowHigh (multiple steps)
Enzymatic Desymmetrization50–5548 hLowLow (green chemistry)

Industrial Preference : Nucleophilic substitution and Friedel-Crafts alkylation are favored for large-scale production due to shorter reaction times and higher yields. Enzymatic methods remain niche due to cost and throughput limitations .

Q & A

Q. Analytical Validation :

  • Purity : High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>98%) .
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) validate intermediates and final products .

Basic: How is the structure of 2-(2-benzyloxyphenyl)-propionitrile characterized using spectroscopic methods?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies benzyloxy protons (δ 4.8–5.2 ppm as singlet), aromatic protons (δ 6.8–7.5 ppm), and nitrile-adjacent methyl/methylene groups (δ 1.5–2.5 ppm) .
    • ¹³C NMR : Confirms nitrile carbon (δ 115–120 ppm) and quaternary carbons in the benzyloxyphenyl group .
  • Infrared (IR) Spectroscopy : Detects nitrile stretching (~2240 cm⁻¹) and benzyl ether C-O bonds (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves tertiary carbon stereochemistry and intermolecular interactions in crystal lattices (e.g., hydrogen bonding) .

Advanced: How can researchers design structure-activity relationship (SAR) studies to explore the bioactivity of benzyloxyphenyl-propionitrile derivatives?

Answer:
Methodological Framework :

Substituent Variation : Synthesize analogs with modifications to:

  • Benzyloxy group (e.g., halogenation, methoxy substitution) .
  • Nitrile-adjacent alkyl chains (e.g., methyl vs. ethyl groups) .

In Vitro Assays :

  • Enzyme Inhibition : Test PKC isoform selectivity using kinase activity assays (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values .
  • Cellular Uptake : Measure intracellular accumulation via LC-MS in cell lines (e.g., HEK293) .

Computational Modeling :

  • Dock derivatives into PKC’s catalytic domain (PDB: 1XJD) using AutoDock Vina to predict binding affinities .

Example : Benzoxazole derivatives (e.g., 2-(2-p-chlorophenyl-5-benzoxazolyl)propionitrile) showed enhanced activity due to electron-withdrawing groups stabilizing enzyme interactions .

Advanced: What experimental approaches are used to investigate the interaction of 2-(2-benzyloxyphenyl)-propionitrile with protein kinases like PKC?

Answer:

  • Kinetic Studies :
    • Determine inhibition constants (Ki) via Lineweaver-Burk plots, varying ATP and substrate concentrations .
  • Isoform Specificity :
    • Use recombinant PKC-α, -β, and -γ isoforms in fluorescence polarization assays with fluorescent peptide substrates (e.g., FITC-labeled) .
  • Structural Analysis :
    • Co-crystallize PKC with the compound for X-ray diffraction (resolution ≤2.0 Å) to map hydrogen bonds with catalytic lysine (K368) and hydrophobic pockets .

Advanced: How should researchers address contradictions in reported biological activities of benzyloxyphenyl-propionitrile analogs across studies?

Answer:
Root Cause Analysis :

Purity and Stereochemistry :

  • Re-analyze disputed compounds via chiral HPLC to rule out enantiomeric impurities .

Assay Conditions :

  • Compare buffer pH (e.g., Tris vs. HEPES) and ionic strength, which affect PKC’s catalytic activity .

Structural Analogues :

  • Test meta- vs. para-benzyloxy substitution; meta-substituted analogs may show reduced activity due to steric hindrance .

Case Study : A 2022 study reported conflicting IC₅₀ values (10 μM vs. 50 μM) for PKC-β inhibition. Resolution involved standardizing ATP concentration (100 μM) and confirming compound stability in DMSO via NMR .

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